

Enoxacin Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Enoxacin hydrate

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Abstract

Enoxacin, a fluoroquinolone antibiotic, has garnered significant attention beyond its established antibacterial properties for its potent anticancer activities. This technical guide provides an in-depth overview of **Enoxacin hydrate**, focusing on its physicochemical properties, dual mechanisms of action, and relevant experimental protocols. As an antibacterial agent, Enoxacin targets DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. Concurrently, it exhibits cancer-specific growth-inhibitory effects by enhancing the processing of microRNAs (miRNAs) through its interaction with the TAR RNA-binding protein 2 (TRBP). This document serves as a comprehensive resource, offering detailed methodologies for key assays and presenting quantitative data to support further research and drug development endeavors.

Physicochemical Properties

Enoxacin hydrate is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	84294-96-2	[1][2][3]
Molecular Formula	C ₁₅ H ₁₇ FN ₄ O ₃ · 1.5H ₂ O	[1]
Molecular Weight	347.34 g/mol (sesquihydrate)	[1]
320.32 g/mol (anhydrous)	[2][3]	
Appearance	White to light yellow powder	
Solubility	Soluble in DMSO	[2]

Mechanisms of Action

Enoxacin exhibits a dual mechanism of action, functioning as both an antibacterial and an anticancer agent through distinct molecular pathways.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

As a member of the fluoroquinolone class, enoxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. Enoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

The primary role of DNA gyrase is to introduce negative supercoils into DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation, or unlinking, of intertwined daughter DNA molecules following replication. By inhibiting both enzymes, enoxacin ensures a potent bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria.

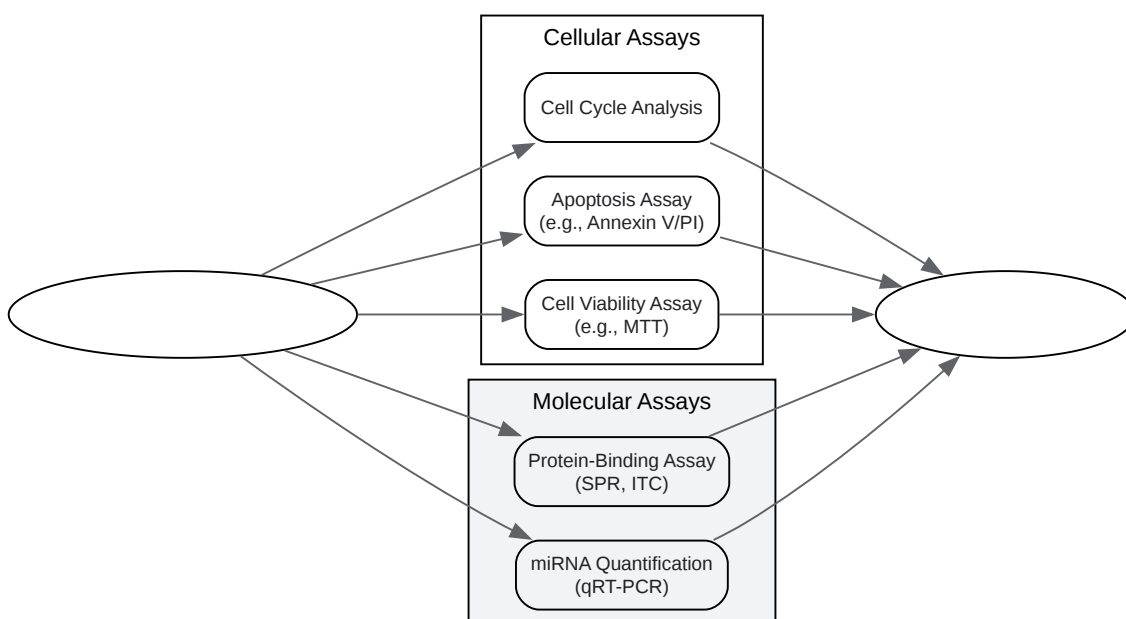
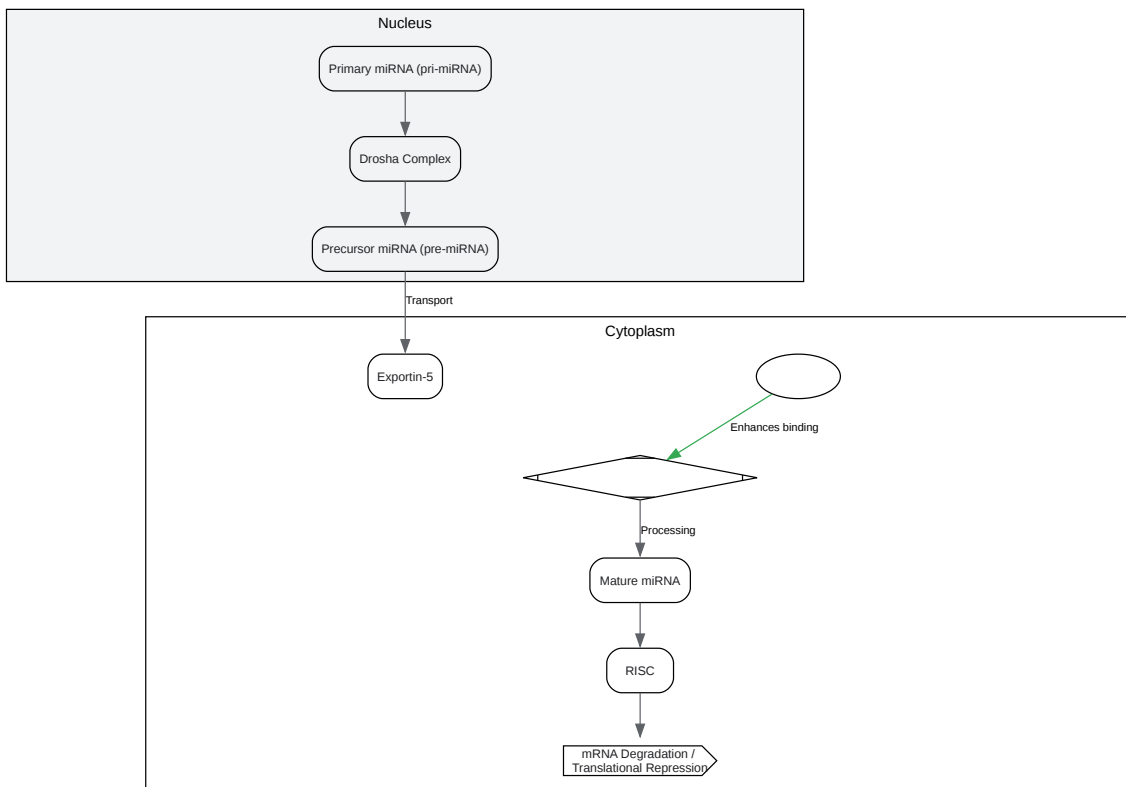
Anticancer Activity: Enhancement of microRNA Processing

Enoxacin's anticancer properties stem from its ability to modulate the RNA interference (RNAi) pathway. Specifically, it enhances the biogenesis of microRNAs (miRNAs), small non-coding RNAs that play crucial roles in regulating gene expression. Many miRNAs with tumor-suppressor functions are downregulated in cancer cells.

Enoxacin directly binds to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is responsible for processing precursor miRNAs (pre-miRNAs) into mature miRNAs. This interaction increases the affinity of TRBP for pre-miRNAs, thereby promoting their processing into functional, mature miRNAs. The restoration of tumor-suppressor miRNA levels can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing Enoxacin's activity.



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